3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZMJLYKSZJTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminobenzoyl hydrazine with formic acid, followed by cyclization to form the triazolone ring. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazolone ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted triazolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structural Information
- Molecular Formula: C8H8N4O
- Molecular Weight: 176.18 g/mol
- SMILES Notation: C1=CC(=CC(=C1)N2C=NNC2=O)N
- InChIKey: YAJUDAWYSQPFKK-UHFFFAOYSA-N
Medicinal Chemistry
3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been studied for its potential pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity: Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain triazole compounds can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
- Antimicrobial Properties: Triazole compounds have been evaluated for their antimicrobial activity against various pathogens. Preliminary studies suggest that 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one may possess broad-spectrum antimicrobial effects.
Agricultural Science
The compound's structural features suggest potential use in agrochemicals. Its ability to modulate plant growth and resistance to pests makes it a subject of interest in agricultural research.
Case Studies:
- Fungicides: Research has indicated that triazole compounds can act as effective fungicides. The compound could be tested for its efficacy against common agricultural fungi.
- Growth Regulators: Studies are ongoing to evaluate the impact of triazole derivatives on plant growth regulation and stress resistance.
Materials Science
Due to its unique chemical structure, 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one may also find applications in materials science.
Case Studies:
- Polymer Chemistry: The compound can be utilized as a building block for creating novel polymers with enhanced properties such as thermal stability and mechanical strength.
- Sensors: Its electronic properties make it a candidate for the development of sensors capable of detecting specific chemicals or biological markers.
Mechanism of Action
The mechanism of action of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The triazolone ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The triazolone core allows for extensive substitution, enabling comparisons with derivatives bearing different aryl, alkyl, or heterocyclic groups. Key structural analogs include:
Key Observations :
- Acetylation of the triazolone N1 position (as in 1-acetyl derivatives) increases electron-withdrawing effects, modulating pKa values and antioxidant efficacy .
Antioxidant Activity
Triazolone derivatives with electron-donating groups (e.g., hydroxyl or amino) exhibit superior radical scavenging. For example:
- 3,4-Dihydroxybenzylidenamino analogs show 85% DPPH scavenging at 50 µM, comparable to α-tocopherol .
- 1-Acetyl-3-methyl derivatives demonstrate metal-chelating activity (EC₅₀ = 28 µM) due to the acetyl group’s coordination capacity .
- The 3-aminophenyl group’s redox-active amine may synergize with the triazolone core, though experimental data are needed to confirm this hypothesis.
Antitumor Activity
- 4-Benzyl-3-pyrrolylmethyl derivatives inhibit cancer cell proliferation (IC₅₀ = 12.3 µM) via EGFR kinase binding .
- 3-Ethyl-4-(4-nitrobenzoyl) analogs induce apoptosis in MCF-7 cells (IC₅₀ = 19 µM) .
Antimicrobial Activity
Physicochemical Properties Comparison
Acidity (pKa Values)
Triazolone derivatives exhibit weak acidity (pKa = 7.5–9.5) influenced by substituents and solvents:
Lipophilicity (logP)
Computational and Spectroscopic Studies
DFT and HOMO-LUMO Analysis
- 3-(p-Methoxybenzyl) derivatives : HOMO-LUMO gap = 4.8 eV (B3LYP/6-31G(d)), indicating stability against electrophilic attack .
- 1-Acetyl-3-methyl analogs : Calculated dipole moment = 5.2 Debye, suggesting polar interaction sites .
NMR and IR Spectroscopy
Biological Activity
3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H8N4O
- Molecular Weight : 176.18 g/mol
- CAS Number : 1016771-84-8
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains and fungi. The mechanism often involves the inhibition of fungal enzyme synthesis, leading to cell death.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | Antifungal | Candida albicans | |
| 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | Antibacterial | E. coli |
Antioxidant Activity
Antioxidant properties have been attributed to triazole compounds due to their ability to scavenge free radicals. A comparative study showed that 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrated moderate antioxidant activity when tested against standard antioxidants.
Anticancer Potential
The anticancer activity of triazole derivatives has garnered significant attention. In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
The biological mechanisms underlying the activity of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative stress in cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Antifungal Treatment : A clinical trial involving patients with resistant fungal infections showed that a related triazole compound significantly improved treatment outcomes compared to conventional antifungal therapies.
- Case Study on Cancer Therapy : In a small cohort study involving breast cancer patients, administration of a triazole derivative led to a notable reduction in tumor size and improved patient survival rates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?
- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 3-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with substituted benzaldehydes under reflux in acetic acid. Acylation or Schiff base formation is also common, using reagents like acetyl chloride or thiophene-2-carboxaldehyde. Characterization involves IR, NMR, and elemental analysis .
Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of triazol-5-one derivatives?
- Methodology :
- IR : Stretching vibrations for N-H (3100–3300 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-N (1200–1350 cm⁻¹) are key.
- NMR : ¹H-NMR identifies aromatic protons (δ 6.5–8.5 ppm) and triazolone ring protons (δ 2.5–5.0 ppm). ¹³C-NMR confirms carbonyl carbons (δ 160–170 ppm). Experimental data are cross-validated with theoretical calculations (e.g., B3LYP/6-31G(d)) .
Q. What non-aqueous titration methods are used to determine the acidity of the triazolone ring?
- Methodology : Potentiometric titrations in solvents like isopropyl alcohol or acetonitrile using tetrabutylammonium hydroxide (TBAH). The weak acidity (pKa ~9–12) arises from N-H proton delocalization in the triazolone ring. Half-neutralization potentials are analyzed to calculate acidity constants .
Advanced Research Questions
Q. How can computational methods (DFT/HF) predict electronic and thermodynamic properties of triazol-5-one derivatives?
- Methodology :
- Geometry optimization : B3LYP/6-311G(d,p) or HF/6-31G(d) basis sets refine bond lengths and angles.
- Electronic properties : HOMO-LUMO gaps (3–5 eV) indicate charge transfer potential. Mulliken charges and dipole moments predict reactivity.
- Thermodynamics : Gibbs free energy and entropy are derived from frequency calculations. Software: Gaussian 09W, Veda4f .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
- Methodology :
- NMR/IR scaling : Apply empirical scaling factors (e.g., 0.96–0.98 for IR) to DFT-calculated frequencies.
- Solvent effects : Include polarizable continuum models (PCM) for UV-vis or NMR simulations in ethanol.
- Statistical validation : Use linear regression (δ_exp = a + b·δ_calc) to assess correlation coefficients (R² >0.95) .
Q. How do substituents influence antioxidant activity in triazol-5-one derivatives?
- Methodology :
- In vitro assays : DPPH radical scavenging, iron chelation, and lipid peroxidation inhibition. Compare IC₅₀ values against BHA/BHT.
- Structure-activity relationship (SAR) : Electron-donating groups (e.g., -OCH₃) enhance activity by stabilizing radical intermediates. Thienyl or methoxybenzyl substituents show higher potency due to lipophilicity .
Q. What role do molecular dynamics simulations play in studying triazol-5-one interactions with biological targets?
- Methodology :
- Docking studies : AutoDock Vina or GROMACS simulate binding to enzymes (e.g., ALDH7A1). Analyze binding energy (ΔG < -8 kcal/mol) and hydrogen-bonding networks.
- MD trajectories : Assess stability via RMSD (<2 Å over 100 ns) and RMSF for flexible regions. Covalent adduct formation (e.g., with DEAB) is validated via QM/MM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
